molecular formula C19H17ClFN3O3S B2374805 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 921555-03-5

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2374805
CAS No.: 921555-03-5
M. Wt: 421.87
InChI Key: DDBCYLWORYAVJR-UHFFFAOYSA-N
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Description

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a 4-chlorophenyl group. The pyridazinone moiety (a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group) is connected via an ethyl linker to a benzenesulfonamide group bearing fluorine and methyl substituents at the 4- and 3-positions, respectively. This structural framework is characteristic of bioactive molecules targeting enzymes or receptors where sulfonamide groups act as hydrogen-bond acceptors/donors, and halogen atoms (e.g., Cl, F) enhance binding via hydrophobic or halogen-bonding interactions .

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluoro-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O3S/c1-13-12-16(6-7-17(13)21)28(26,27)22-10-11-24-19(25)9-8-18(23-24)14-2-4-15(20)5-3-14/h2-9,12,22H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBCYLWORYAVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C₁₆H₁₆ClN₃O₄S
  • Molecular Weight : 381.8 g/mol
  • Functional Groups : Includes a sulfonamide group, a pyridazinone core, and a chlorophenyl moiety.

The mechanism of action of this compound involves interactions with various biological targets. The pyridazinone core is known to exhibit enzyme inhibition properties, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. The presence of the sulfonamide group may enhance its binding affinity to target enzymes through hydrogen bonding and hydrophobic interactions.

1. Acetylcholinesterase Inhibition

Research indicates that compounds similar to this compound exhibit significant AChE inhibitory activity. For instance, studies have shown that related compounds can achieve IC50 values as low as 2.7 µM, indicating strong potential for treating conditions like Alzheimer's disease where AChE activity is detrimental to cognitive function .

2. Antibacterial Activity

The compound's antibacterial properties have been evaluated against various strains. Some studies report moderate to strong activity against Salmonella typhi and Bacillus subtilis, showcasing its potential as an antibacterial agent . The sulfonamide functionality is particularly noted for its historical use in antibacterial therapies.

3. Urease Inhibition

In addition to AChE inhibition, compounds with similar structures have demonstrated urease inhibitory activity, which is relevant for treating urinary tract infections and managing kidney stones. The IC50 values reported for urease inhibitors in related studies range from 1.13 µM to 6.28 µM .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of pyridazinone derivatives, including the target compound, and evaluated their biological activities through in vitro assays. The results highlighted significant AChE inhibition and antibacterial effects compared to standard drugs.

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on similar compounds revealed insights into their binding interactions with AChE, suggesting that structural modifications could enhance efficacy. These findings support further exploration of this compound as a lead compound in drug development .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AcetylcholinesteraseHuman AChE2.7
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
Urease InhibitionUrease1.13 - 6.28

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and sulfonamide linkages. Below is a detailed comparison with key examples from recent literature:

Pyridazinone vs. Pyridone Derivatives

Compound 10a (N-(3-benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide) from shares the sulfonamide and aromatic heterocycle (pyridone) but replaces the pyridazinone with a pyridone ring. Additionally, Compound 10a incorporates a benzothiazole group, which may enhance π-π stacking interactions compared to the 4-chlorophenyl group in the target compound. The ethyl linker in the target compound provides greater conformational flexibility than the direct aryl linkage in 10a .

Feature Target Compound Compound 10a
Core Heterocycle Pyridazinone (2 adjacent N atoms) Pyridone (1 N atom)
Aryl Substituent 4-Chlorophenyl Benzothiazole
Linker Ethyl Direct aryl bond
Sulfonamide Substituents 4-Fluoro, 3-methyl Unsubstituted benzene

Pyrazolo-Pyrimidine Sulfonamides

The compound in (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide) features a pyrazolo-pyrimidine bicyclic core instead of pyridazinone. This structure introduces additional hydrogen-bonding sites via the amino group and chromen-4-one moiety. The fluorine atoms at multiple positions likely improve metabolic stability and membrane permeability compared to the target compound’s single 4-fluoro substituent. However, the complex synthesis (e.g., palladium-catalyzed coupling in ) may limit scalability relative to simpler pyridazinone derivatives .

Furopyridine Carboxamide Analogs

describes a furo[2,3-b]pyridine-3-carboxamide derivative with a sulfonamide group. While the furopyridine core is structurally distinct, the chloro and fluorophenyl substituents mirror the halogenated motifs in the target compound.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely involves condensation of a pyridazinone intermediate with a substituted benzenesulfonamide, akin to methods in (reflux with piperidine acetate). This contrasts with the palladium-catalyzed cross-couplings required for pyrazolo-pyrimidine derivatives .
  • Structure-Activity Relationships (SAR): The pyridazinone core’s dual nitrogen atoms may enhance binding to enzymes like carbonic anhydrase or kinases, where adjacent heteroatoms coordinate with metal ions or active-site residues. The 4-fluoro-3-methylbenzenesulfonamide group balances lipophilicity and solubility, critical for pharmacokinetics.

Q & A

Basic: What are the optimal synthetic routes for N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide, and how can reaction conditions be standardized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyridazinone core followed by sulfonamide coupling. Key steps include:

  • Step 1: Condensation of 4-chlorophenyl hydrazine with a diketone precursor to form the pyridazinone ring under acidic conditions (e.g., HCl in ethanol) .
  • Step 2: Alkylation of the pyridazinone nitrogen with ethylenediamine derivatives, requiring controlled temperatures (60–80°C) and solvents like DMF to prevent side reactions .
  • Step 3: Sulfonamide coupling using 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., NaOH) to ensure nucleophilic substitution .

Standardization Tips:

  • Use HPLC to monitor intermediate purity (>95%) .
  • Optimize reaction times (6–12 hours) and temperatures (room temperature for acid-sensitive steps) to avoid decomposition .

Basic: How should researchers characterize the stability of this compound under varying pH and temperature conditions?

Stability studies are critical for experimental reproducibility:

  • pH Stability: Perform accelerated degradation studies in buffers (pH 1–10) at 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 270 nm for pyridazinone absorption) .
  • Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition points (>200°C typical for sulfonamides) .
  • Light Sensitivity: Store solutions in amber vials and test photostability under UV light (λ = 254 nm) for 24 hours .

Data Interpretation: Degradation products (e.g., hydrolyzed sulfonamide or oxidized pyridazinone) can be identified using LC-MS .

Advanced: How can contradictory structure-activity relationship (SAR) data for analogs be resolved?

Contradictions in SAR often arise from differences in substituent positioning or assay conditions. For example:

  • Fluorine vs. Chlorine Substituents: Fluorine at the 4-position (benzenesulfonamide) enhances metabolic stability but may reduce binding affinity compared to chlorine, as seen in kinase inhibition assays .
  • Methyl Group Impact: The 3-methyl group on the benzenesulfonamide improves lipophilicity (logP = 2.8) but may sterically hinder target interactions .

Methodological Resolution:

  • Use molecular docking (e.g., AutoDock Vina) to compare binding poses with/without substituents .
  • Validate hypotheses via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Advanced: What in vitro and in vivo models are most relevant for evaluating this compound’s anticancer potential?

In Vitro Models:

  • Cell Lines: Use panels like NCI-60 to screen for cytotoxicity. Prioritize lines with overexpression of kinases (e.g., EGFR or VEGFR) due to sulfonamide’s kinase-inhibitory motifs .
  • Mechanistic Assays: Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) at IC50 doses .

In Vivo Models:

  • Xenografts: Subcutaneous implantation of HT-29 (colon cancer) or MCF-7 (breast cancer) in nude mice. Administer compound orally (10–20 mg/kg/day) and monitor tumor volume .
  • Pharmacokinetics: Assess bioavailability via LC-MS/MS of plasma samples; target t½ > 4 hours for sustained efficacy .

Advanced: How can researchers address low yield in the final sulfonamide coupling step?

Low yields (<50%) often stem from incomplete activation of the amine intermediate or competing hydrolysis. Solutions include:

  • Activation: Pre-activate the amine with trimethylamine (TEA) in anhydrous DCM to enhance nucleophilicity .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize the transition state .
  • Catalysis: Introduce catalytic iodide (KI) to accelerate sulfonyl chloride reactivity .

Troubleshooting Table:

IssueCauseSolution
Low yieldAmine protonation in polar solventsSwitch to DCM with TEA
Side productsHydrolysis of sulfonyl chlorideUse anhydrous conditions

Advanced: What computational methods are effective for predicting off-target interactions?

  • Pharmacophore Modeling: Use Schrödinger’s Phase to align compound features with known kinase inhibitors (e.g., ATP-binding pockets) .
  • Off-Target Screening: Employ SwissTargetPrediction to rank potential targets (e.g., carbonic anhydrase IX due to sulfonamide moiety) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability in binding sites and identify conformational shifts .

Basic: Which analytical techniques are most reliable for purity assessment?

  • HPLC: Use a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) with UV detection at 254 nm .
  • NMR: Confirm structural integrity via ¹H-NMR (e.g., sulfonamide NH at δ 10.2 ppm; pyridazinone CH at δ 7.8 ppm) .
  • Elemental Analysis: Verify C, H, N, S content within ±0.4% of theoretical values .

Comparison Table:

TechniqueSensitivityKey Use
HPLC0.1% impurityQuantify purity
NMRStructural confirmationIdentify regioisomers
LC-MSng/mL rangeDetect degradation products

Advanced: How do substituents on the benzenesulfonamide moiety affect solubility and bioavailability?

  • Fluorine at 4-position: Increases metabolic stability (CYP3A4 resistance) but reduces aqueous solubility (logS = -3.2) .
  • Methyl at 3-position: Enhances membrane permeability (Papp = 8.6 × 10⁻⁶ cm/s in Caco-2) but may require formulation with cyclodextrins for oral delivery .

Optimization Strategy:

  • Use Hansen solubility parameters to select co-solvents (e.g., PEG-400) .
  • Conduct parallel artificial membrane permeability assays (PAMPA) to rank derivatives .

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